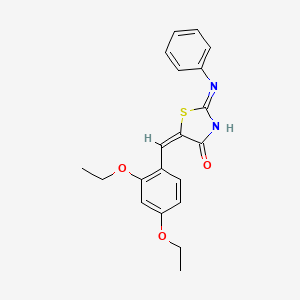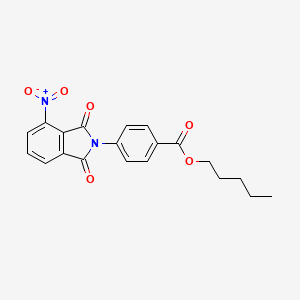![molecular formula C17H21F8NO8S3 B11707299 Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,3,3-Tetrafluorpropyl) 2,2'-{[(4-Methylphenyl)sulfonyl]imino}diethansulfonat ist eine komplexe Organofluorverbindung. Sie zeichnet sich durch das Vorhandensein mehrerer Fluoratome aus, die ihr einzigartige chemische Eigenschaften verleihen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis(2,2,3,3-Tetrafluorpropyl) 2,2'-{[(4-Methylphenyl)sulfonyl]imino}diethansulfonat umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 2,2,3,3-Tetrafluorpropanol mit einem Sulfonylchlorid-Derivat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des Sulfonatesters zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Das Verfahren würde auf Ausbeute und Reinheit optimiert sein, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.
Chemische Reaktionsanalyse
Arten von Reaktionen
Bis(2,2,3,3-Tetrafluorpropyl) 2,2'-{[(4-Methylphenyl)sulfonyl]imino}diethansulfonat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Fluoratome können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Häufige Reagenzien umfassen Nucleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene fluorierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen funktionalisierten Verbindungen führen können.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,3-Tetrafluorpropyl) 2,2'-{[(4-Methylphenyl)sulfonyl]imino}diethansulfonat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von fluorierten Verbindungen.
Biologie: Für seine potenzielle Verwendung in biochemischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten untersucht.
Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Arzneimittelkandidat für bestimmte Krankheiten.
Industrie: Bei der Herstellung von Spezialchemikalien und -materialien verwendet, insbesondere solchen, die eine hohe thermische und chemische Stabilität erfordern.
Wirkmechanismus
Der Wirkmechanismus von Bis(2,2,3,3-Tetrafluorpropyl) 2,2'-{[(4-Methylphenyl)sulfonyl]imino}diethansulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluoratome spielen eine entscheidende Rolle bei der Verbesserung der Reaktivität und Stabilität der Verbindung. Die Verbindung kann mit Enzymen, Proteinen und anderen Biomolekülen interagieren und deren Funktion und Aktivität beeinflussen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Bis(2,2,3,3-Tetrafluorpropyl)sulfat
- Bis(2,2,3,3-Tetrafluorpropyl)carbonat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist Bis(2,2,3,3-Tetrafluorpropyl) 2,2'-{[(4-Methylphenyl)sulfonyl]imino}diethansulfonat durch das Vorhandensein der Sulfonyl-Imino-Gruppe einzigartig. Diese funktionelle Gruppe verleiht besondere chemische Eigenschaften, die sie in verschiedenen Anwendungen vielseitiger machen. Der hohe Fluoranteil der Verbindung erhöht auch ihre Stabilität und Reaktivität und unterscheidet sie von anderen fluorierten Verbindungen.
Eigenschaften
Molekularformel |
C17H21F8NO8S3 |
|---|---|
Molekulargewicht |
615.5 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl 2-[(4-methylphenyl)sulfonyl-[2-(2,2,3,3-tetrafluoropropoxysulfonyl)ethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C17H21F8NO8S3/c1-12-2-4-13(5-3-12)37(31,32)26(6-8-35(27,28)33-10-16(22,23)14(18)19)7-9-36(29,30)34-11-17(24,25)15(20)21/h2-5,14-15H,6-11H2,1H3 |
InChI-Schlüssel |
ALQIXPSYDYICPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)OCC(C(F)F)(F)F)CCS(=O)(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)

![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
